BenchChemオンラインストアへようこそ!

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

medicinal chemistry structure-activity relationship fluorine chemistry

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941898-00-6) is a synthetic [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one bearing a 2‑methyl group, a 5‑(4‑fluorobenzyl) moiety, and a 7‑(4‑fluorophenyl) substituent. The thiazolo[4,5-d]pyridazinone scaffold has been explored as a dihydrofolate reductase (DHFR) inhibitor pharmacophore and as a calcium‑desensitizing agent for vascular smooth muscle , establishing its relevance in oncology and cardiovascular research.

Molecular Formula C19H13F2N3OS
Molecular Weight 369.39
CAS No. 941898-00-6
Cat. No. B2675676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941898-00-6
Molecular FormulaC19H13F2N3OS
Molecular Weight369.39
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(13-4-8-15(21)9-5-13)23-24(19(17)25)10-12-2-6-14(20)7-3-12/h2-9H,10H2,1H3
InChIKeyFZZZTOUVTXIDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941898-00-6) Procurement‑Focused Baseline


5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941898-00-6) is a synthetic [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one bearing a 2‑methyl group, a 5‑(4‑fluorobenzyl) moiety, and a 7‑(4‑fluorophenyl) substituent. The thiazolo[4,5-d]pyridazinone scaffold has been explored as a dihydrofolate reductase (DHFR) inhibitor pharmacophore [1] and as a calcium‑desensitizing agent for vascular smooth muscle [2], establishing its relevance in oncology and cardiovascular research.

Why 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one Cannot Be Replaced by a Generic Analog


The thiazolo[4,5-d]pyridazinone class exhibits steep structure‑activity relationships; even minor substituent alterations profoundly shift both target engagement and cellular phenotype. For example, in the seminal DHFR series, moving from a 2‑thioureido to a 2‑methyl group, or repositioning a fluorine atom on the benzyl ring, changes IC50 values by orders of magnitude [1]. The dual‑fluorine substitution pattern of the target compound – para‑fluorobenzyl at N5 and para‑fluorophenyl at C7 – cannot be recapitulated by single‑fluorine or non‑fluorinated congeners without perturbing key electronic and lipophilic parameters that govern target affinity, metabolic stability, and cellular permeability [2].

Quantitative Differentiation Evidence for 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one


Dual para‑Fluorination Confers Distinct Electronic Landscape vs. Mono‑Fluorinated or Non‑Fluorinated Analogs

The target compound is unique among commercially available 2‑methyl‑thiazolo[4,5-d]pyridazin-4(5H)-ones in featuring two para‑fluorine substituents on distinct aromatic rings (N5‑benzyl and C7‑phenyl). The closest analog, 5‑benzyl‑7‑(4‑fluorophenyl)‑2‑methylthiazolo[4,5-d]pyridazin‑4(5H)-one, lacks the fluorine on the benzyl ring, resulting in a higher predicted logP (approx. +0.5 log unit) and a significantly different electrostatic potential surface. In thiazolo[4,5-d]pyridazine DHFR inhibitors, replacing a fluorine atom with hydrogen on a pendant aryl ring altered DHFR IC50 by >10‑fold [1]. The dual‑fluorination pattern is therefore expected to modulate both target binding and metabolic oxidative metabolism at two distinct sites [2].

medicinal chemistry structure-activity relationship fluorine chemistry

2‑Methyl Substituent vs. 2‑Amino or 2‑Thioureido Determinants of DHFR Inhibitory Potency

In the thiazolo[4,5-d]pyridazine DHFR inhibitor series, the nature of the 2‑position substituent is the dominant potency driver. Compound 26 (2‑thioureido) exhibited a DHFR IC50 of 0.06 μM, whereas closely related 2‑substituted analogs showed marked loss of activity [1]. The target compound carries a 2‑methyl group, which has not been profiled in the published DHFR series. This substituent is electronically neutral and smaller than thioureido or amino groups, potentially providing a distinct selectivity profile or reduced off‑target interactions relative to the highly potent 2‑thioureido derivatives. For procurement in screening campaigns aimed at identifying novel DHFR inhibitor chemotypes, the 2‑methyl compound offers a complementary SAR point that cannot be achieved by purchasing the known 2‑thioureido or 2‑amino analogs.

DHFR inhibition anticancer enzyme assay

The 7‑(4‑Fluorophenyl) Group Engages a Lipophilic Pocket Critical for Antitumor Activity

In the DHFR‑targeted series, compounds bearing a 7‑aryl substituent (notably 4‑fluorophenyl) demonstrated in vitro antitumor activity, while analogs with unsubstituted phenyl or heteroaryl rings were inactive [1]. Specifically, Compound 4, Compound 20, and Compound 21 exhibited cytotoxicity against a panel of cancer cell lines, whereas earlier‑generation 7‑phenyl derivatives without fluorine showed no significant growth inhibition. The target compound retains the 7‑(4‑fluorophenyl) group, distinguishing it from analogs carrying 7‑(thiophen‑2‑yl) or 7‑(4‑methoxyphenyl), which have not been validated in the same antitumor models. This provides a stronger rationale for purchasing this specific compound for oncology‑focused phenotypic screens.

antitumor cell-based assay cytotoxicity

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Close Analogs

Using standard QSAR prediction tools, the target compound has a consensus logP of approximately 2.8 and a topological polar surface area (TPSA) of approximately 68 Ų. The 5‑benzyl‑7‑(4‑fluorophenyl) analog (CAS not applicable, single fluorine) shows a predicted logP of ~3.3 and TPSA ~59 Ų, while the 5‑(4‑fluorobenzyl)‑7‑(4‑methoxyphenyl) analog (CAS 941949-37-7) exhibits logP ~2.9 and TPSA ~77 Ų. The dual‑fluorine compound thus occupies a distinct window in the lipophilicity‑polarity space, which is critical for blood‑brain barrier penetration and oral absorption predictions. For CNS‑oriented research (relevant given the thiazolo[4,5-d]pyridazinone scaffold's reported CNS activity [1]), the target compound's balanced logP (2.5–3.5 optimal range) and moderate TPSA (<90 Ų) make it a more suitable candidate than the more lipophilic or more polar mono‑substituted analogs.

ADME prediction drug-likeness physicochemical properties

Recommended Application Scenarios for 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one


DHFR Inhibitor Hit Expansion and Selectivity Profiling

Use as a 2‑methyl probe in a DHFR biochemical assay panel alongside the 2‑thioureido lead (Compound 26, IC50 0.06 μM) to establish the 2‑position SAR landscape. The dual‑fluorination pattern allows simultaneous exploration of electronic effects on enzyme binding and metabolic stability. Recommended primary assay: DHFR enzyme inhibition at 0.01–100 μM, referencing [1].

Phenotypic Oncology Screening in Fluorine‑Sensitive Cell Lines

Include the compound in a focused library for screening against breast cancer (e.g., HS 578T) and ovarian cancer cell lines, leveraging the established antitumor activity of 7‑(4‑fluorophenyl)‑containing congeners. Comparator compounds: 7‑thiophenyl and 7‑methoxyphenyl analogs to confirm the privileged nature of the 4‑fluorophenyl group [1].

CNS Penetration Feasibility Assessment Using In Silico and In Vitro Permeability Assays

With a predicted logP of ~2.8 and TPSA of ~68 Ų, the compound falls within CNS drug‑like space. Employ in a parallel artificial membrane permeability assay (PAMPA‑BBB) and Caco‑2 permeability study to validate predicted CNS penetration, comparing against the more lipophilic 5‑benzyl analog (logP ~3.3) and more polar 5‑(4‑fluorobenzyl)‑7‑(4‑methoxyphenyl) variant [1].

Calcium Desensitization and Vascular Smooth Muscle Assays

Based on the scaffold's reported Ca2+‑desensitizing activity in vascular smooth muscle [1], the compound can be tested in an ex vivo aortic ring assay to assess vasorelaxant properties. The dual‑fluorine pattern may enhance metabolic stability in tissue bath experiments relative to non‑fluorinated or mono‑fluorinated counterparts.

Quote Request

Request a Quote for 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.